Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate

Anticancer Cytotoxicity Thiophene derivatives

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate (CAS 864940-26-1) is a synthetic thiophene derivative belonging to the 2-benzamidothiophene-3-carboxylate chemotype. Characterized by a 2-methylbenzamido substituent and a methyl ester at the 3-position of the thiophene ring, it serves primarily as a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C14H13NO3S
Molecular Weight 275.32
CAS No. 864940-26-1
Cat. No. B2808074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-methylbenzamido)thiophene-3-carboxylate
CAS864940-26-1
Molecular FormulaC14H13NO3S
Molecular Weight275.32
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC
InChIInChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16)
InChIKeyXLZKIFRAKPSGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate (CAS 864940-26-1): Baseline Profile for Scientific Procurement


Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate (CAS 864940-26-1) is a synthetic thiophene derivative belonging to the 2-benzamidothiophene-3-carboxylate chemotype . Characterized by a 2-methylbenzamido substituent and a methyl ester at the 3-position of the thiophene ring, it serves primarily as a versatile building block for medicinal chemistry and organic synthesis . The compound is of interest to researchers developing thiophene-based kinase inhibitors, anti-proliferative agents, and functional materials, where the ortho-methyl substitution on the benzamido ring offers distinct steric and electronic properties compared to unsubstituted or para-substituted analogs .

Critical Substitution Risks for Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate Analogs in Research Programs


Substituting Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate with structurally similar analogs—such as the 3-methylbenzamido regioisomer, the unsubstituted benzamido derivative, or the 2-(methylthio) variant—can fundamentally alter biological activity profiles due to significant changes in steric bulk, hydrogen-bonding capability, and metabolic stability at the ortho position . The presence of the 2-methyl group on the benzamide ring restricts rotational freedom and modulates target binding compared to para-substituted analogs, while the methyl ester at the 3-position of the thiophene is critical for maintaining solubility and providing a synthetic handle absent in carboxamide or carboxylic acid analogs . Even seemingly minor modifications, such as replacing the methyl ester with an ethyl ester or the thiophene with a cyclopenta[b]thiophene scaffold, can lead to divergent pharmacokinetic and pharmacodynamic outcomes that compromise structure-activity relationship (SAR) continuity in ongoing research programs .

Quantitative Differentiation Evidence for Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate Procurement Decisions


Antiproliferative Activity in Human Cancer Cell Lines: Target Compound vs. Structural Analogs

Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate (864940-26-1) exhibits measurable antiproliferative activity against three human cancer cell lines, with IC50 values of 10 µM (MCF-7 breast cancer), 15 µM (HeLa cervical cancer), and 12 µM (A549 lung cancer) . While direct head-to-head data for the closest analogs (e.g., Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate or Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate) under identical assay conditions is not publicly available at the time of analysis, the presence of quantifiable activity establishes a baseline differentiation from inactive or uncharacterized analogs within the same chemotype .

Anticancer Cytotoxicity Thiophene derivatives

Ortho-Methyl Substitution: Structural Differentiation from Regioisomeric and Unsubstituted Analogs

The 2-methyl substituent on the benzamido phenyl ring of Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate introduces steric hindrance and alters the dihedral angle between the benzamide and thiophene planes compared to the 3-methyl regioisomer (CAS not available) or the unsubstituted benzamido analog (Methyl 2-benzamidothiophene-3-carboxylate) . In analogous thiophene-based kinase inhibitor series, ortho-substitution has been shown to reduce off-target polypharmacology by restricting conformational flexibility, though direct crystallographic or computational comparison data for this specific compound are not yet published [1].

Medicinal chemistry Structure-activity relationship Regioisomer

Methyl Ester at 3-Position: Synthetic Utility Advantage Over Carboxylic Acid and Carboxamide Analogs

The methyl ester at the 3-position of the thiophene ring provides a versatile synthetic handle amenable to hydrolysis, aminolysis, or reduction, yielding the corresponding carboxylic acid, carboxamide, or alcohol derivatives . In contrast, the analogous 3-carboxamide derivatives (e.g., 2-benzamido-N-methyl-3-thiophenecarboxamide) require de novo synthesis to access these intermediates, adding 2–3 synthetic steps and reducing overall yield [1]. The methyl ester also confers superior solubility in common organic solvents (e.g., DMSO, DMF, ethanol) compared to the free carboxylic acid form, facilitating high-throughput screening workflows .

Organic synthesis Building block Functional group interconversion

Recommended Application Scenarios for Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate Based on Current Evidence


Kinase Inhibitor Lead Optimization Programs

The 2-methylbenzamido-thiophene scaffold aligns with pharmacophoric elements found in several ATP-competitive kinase inhibitors. Researchers pursuing JNK, p38α MAPK, or 11β-HSD1 targets can utilize this compound as a starting point for SAR exploration, as evidenced by its antiproliferative activity in cancer cell lines and the class-level precedent for ortho-substituted benzamido thiophenes in kinase inhibition [1].

Focused Thiophene Library Synthesis

The methyl ester functionality enables rapid diversification through parallel amide bond formation, ester hydrolysis, or Grignard addition. Procurement of this compound eliminates the need for in-house esterification of the corresponding carboxylic acid, which often suffers from low yields due to steric hindrance at the 3-position .

Comparative Anticancer Screening Panels

With established IC50 values of 10–15 µM against MCF-7, HeLa, and A549 cell lines , this compound serves as a useful reference standard for benchmarking the activity of newly synthesized thiophene analogs. Its modest potency makes it a suitable negative or moderate-activity control in multi-compound cytotoxicity screens.

Anti-inflammatory Agent Discovery (COX-2 and Related Targets)

Given the documented anti-inflammatory activity of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives [2], the 2-methylbenzamido variant may exhibit differentiated COX-2 selectivity profiles. Researchers can directly compare this compound against the published 2-benzamido-thiophene-3-carboxamide series to establish the contribution of the 2-methyl substituent and 3-methyl ester to anti-inflammatory potency and selectivity.

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